molecular formula C21H18N4OS B1225543 4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B1225543
M. Wt: 374.5 g/mol
InChI Key: RVJUHENLPLOUPV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-furanylmethyl)-5-(3-phenylprop-2-enylthio)-1,2,4-triazol-3-yl]pyridine is a member of triazoles.

Scientific Research Applications

Antimicrobial Activities

One of the significant applications of 4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine and its derivatives is in antimicrobial activities. Research has shown that these compounds exhibit good or moderate antimicrobial activities, making them valuable in the development of new antimicrobial agents. This is evidenced by the synthesis of various derivatives and their subsequent screening for antimicrobial effectiveness (Bayrak et al., 2009), (Tay et al., 2022).

Structural and Chemical Studies

The molecular and supramolecular structures of these compounds have been extensively studied, providing insights into their chemical properties. For example, research on the molecular structure of these compounds via X-ray diffractometry has helped in understanding their potential applications in various fields (Castiñeiras et al., 2018).

Antifungal Activity

Another important application is in antifungal activities. Studies have shown that certain derivatives of this compound have moderate antifungal activity, which can be crucial in the development of new antifungal drugs (Mu et al., 2015).

Corrosion Inhibition

These compounds also find use in industrial applications, such as corrosion inhibitors. Research indicates that certain Schiff’s base derivatives of this compound effectively inhibit corrosion, which is significant for materials science and engineering (Ansari et al., 2014).

properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

4-[4-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4OS/c1-2-6-17(7-3-1)8-5-15-27-21-24-23-20(18-10-12-22-13-11-18)25(21)16-19-9-4-14-26-19/h1-14H,15-16H2/b8-5+

InChI Key

RVJUHENLPLOUPV-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 2
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 3
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 4
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 5
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 6
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine

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